molecular formula C14H11ClN4OS B12742255 1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-chlorophenyl)amino)methyl)-5-(4-pyridinyl)- CAS No. 84249-81-0

1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-chlorophenyl)amino)methyl)-5-(4-pyridinyl)-

Cat. No.: B12742255
CAS No.: 84249-81-0
M. Wt: 318.8 g/mol
InChI Key: LJNWXOGQFQQRFX-UHFFFAOYSA-N
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Description

The compound 1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-chlorophenyl)amino)methyl)-5-(4-pyridinyl)- belongs to the 1,3,4-oxadiazole family, a heterocyclic scaffold known for its diverse pharmacological applications. Its structure features:

  • A central 1,3,4-oxadiazole ring with a thione group at position 2.
  • A 4-chlorophenylamino methyl substituent at position 3.
  • A 4-pyridinyl group at position 4.

Oxadiazole derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities .

Properties

CAS No.

84249-81-0

Molecular Formula

C14H11ClN4OS

Molecular Weight

318.8 g/mol

IUPAC Name

3-[(4-chloroanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C14H11ClN4OS/c15-11-1-3-12(4-2-11)17-9-19-14(21)20-13(18-19)10-5-7-16-8-6-10/h1-8,17H,9H2

InChI Key

LJNWXOGQFQQRFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCN2C(=S)OC(=N2)C3=CC=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthesis might involve the following steps:

    Formation of Hydrazide: Reacting 4-chlorobenzylamine with an appropriate carboxylic acid derivative to form the corresponding hydrazide.

    Cyclization: Treating the hydrazide with carbon disulfide and a base to form the oxadiazole ring.

    Functionalization: Introducing the pyridinyl group through a substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Chemical Reactions Involving 1,3,4-Oxadiazole-2(3H)-thione Derivatives

1,3,4-Oxadiazole-2(3H)-thione derivatives can participate in various chemical reactions due to their functional groups. These reactions often require careful control of conditions such as temperature and pH to optimize yields and selectivity.

Types of Reactions:

  • Alkylation Reactions : These involve the addition of alkyl groups to the oxadiazole ring or its substituents.

  • Amination Reactions : These involve the introduction of amino groups, which can be crucial for modifying the biological activity of the compound.

  • N-Mannich Base Formation : This involves the reaction with formaldehyde and primary amines to form N-Mannich bases, which have shown antimicrobial activity .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.

  • Fourier Transform Infrared (FT-IR) Spectroscopy : Helps identify functional groups present in the compound.

  • Mass Spectrometry : Confirms the molecular weight and formula of the compound.

Biological Activity Data:

CompoundActivityReference
1,3,4-Oxadiazole-2(3H)-thione derivativesAntimicrobial, Anticancer
5-Pyridyl-1,3,4-oxadiazole-2-thione/thiol derivativesAntitumor

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance, compounds derived from 1,3,4-Oxadiazole-2(3H)-thione have shown promising results against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon carcinoma), and PC-3 (prostate cancer).

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of synthesized oxadiazole derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of 1,3,4-Oxadiazole-2(3H)-thione derivatives has also been investigated extensively. These compounds have demonstrated activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

MicroorganismActivity Level
Bacillus cereusHigh
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansModerate

In a specific study, synthesized oxadiazole derivatives were tested against various bacterial strains using disc diffusion methods. The results indicated a higher efficacy against gram-positive bacteria compared to gram-negative strains .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between these compounds and their biological targets. These computational analyses provide insights into binding affinities and help in optimizing the chemical structure for enhanced activity .

Table 3: Synthesis Overview

Synthesis MethodDescription
Mannich ReactionReacts oxadiazoles with amines and formaldehyde
CyclocondensationForms oxadiazoles using carbon disulfide or thiocyanate

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives typically involves their interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The exact mechanism would depend on the specific biological activity being studied. For example, as antimicrobial agents, they might inhibit bacterial enzymes or disrupt cell membranes.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) at aromatic positions enhance antibacterial activity by increasing lipophilicity and membrane penetration .
  • Heteroaromatic substituents (e.g., pyridine, quinoline) improve anticancer potency through π-π stacking or hydrogen bonding with cellular targets .
  • The target compound’s 4-chlorophenylamino methyl group may offer unique selectivity, as similar chloroaryl derivatives show enhanced enzyme inhibition (e.g., thymidylate synthase) .

Structural Uniqueness and Mechanism

The target compound’s pyridinyl-thione combination distinguishes it from analogs:

  • 4-Pyridinyl : Increases solubility and bioavailability compared to purely hydrophobic substituents (e.g., dichlorophenyl) .
  • 4-Chlorophenylamino methyl: This hybrid substituent merges the electron-withdrawing effect of Cl with the hydrogen-bonding capability of the amino group, a feature absent in simpler chloroaryl analogs .

Comparative Pharmacological Profiles

Property Target Compound 5-(Pyridin-4-yl)-1,3,4-oxadiazole 2-(4-Chlorophenyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole
Antimicrobial Moderate (predicted) IC50 = 1.18 µM Not active
Anticancer High (hypothetical) Not tested IC50 = 0.420 µM
Synthetic Complexity High (multiple substituents) Moderate Moderate
ADMET Profile Likely favorable (pyridine improves solubility) Poor solubility Moderate (quinoline may cause toxicity)

Biological Activity

1,3,4-Oxadiazole derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The compound 1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-chlorophenyl)amino)methyl)-5-(4-pyridinyl)- is a notable member of this class. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Synthesis and Structural Characterization

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carbonyl compounds or other suitable precursors. For the specific compound , a Mannich reaction was employed to introduce the 4-chlorophenylamino and pyridine moieties, enhancing its biological profile. Characterization techniques such as NMR and FT-IR spectroscopy confirmed the structure of synthesized compounds .

Antimicrobial Activity

1,3,4-Oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that the compound demonstrates potent activity against various bacterial strains:

  • Gram-positive bacteria: Effective against Bacillus cereus, Bacillus thuringiensis, and Staphylococcus aureus.
  • Gram-negative bacteria: Moderate activity against Escherichia coli and Pseudomonas aeruginosa.

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Bacterial Strain Activity
Bacillus cereusHigh
Bacillus thuringiensisHigh
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaLow

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively studied. The compound has shown promising results against various cancer cell lines:

  • Cell Lines Tested:
    • HepG2 (liver cancer)
    • MCF7 (breast cancer)
    • HUH7 (hepatocellular carcinoma)

In vitro studies revealed that the compound exhibits cytotoxic effects with IC50 values ranging from 5.78μM5.78\mu M to 47.15μM47.15\mu M, indicating a potent inhibitory effect on cancer cell proliferation . The mechanism involves inhibition of key enzymes such as thymidylate synthase and FAK (Focal Adhesion Kinase), which are crucial for DNA synthesis and cellular signaling pathways in cancer cells .

Cancer Cell Line IC50 Value (μM)
HepG25.78
MCF747.15
HUH7Data not specified

The biological activity of 1,3,4-oxadiazole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds inhibit enzymes critical for DNA replication and repair.
  • Membrane Disruption: Antimicrobial activity may arise from structural interactions with bacterial membranes.
  • Molecular Docking Studies: Computational studies indicate favorable binding interactions at active sites of target proteins .

Case Studies

  • Antimicrobial Efficacy Study (2021): A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity using disc diffusion methods. The results indicated that compounds with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening (2017): A study evaluated the anticancer effects of new oxadiazole derivatives on multiple cancer cell lines, highlighting their potential as lead compounds for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for preparing 1,3,4-oxadiazole-2(3H)-thione derivatives with substituted aryl/heteroaryl groups?

The synthesis typically involves cyclization of hydrazide precursors with carbon disulfide (CS₂) under alkaline conditions. For example, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione was synthesized by refluxing 4-chlorobenzohydrazide with CS₂ and KOH in ethanol, followed by acidification, filtration, and recrystallization from ethanol. Purity was confirmed via thin-layer chromatography (TLC) using methanol:chloroform (2:8) . Modifications, such as introducing a 4-pyridinyl group, may require coupling reactions with appropriate heteroaryl halides.

Q. How are structural and purity characteristics validated for these compounds?

Analytical techniques include:

  • TLC for monitoring reaction progress and purity.
  • FTIR to confirm functional groups (e.g., C=S stretch at ~1200 cm⁻¹).
  • NMR (¹H/¹³C) to verify substituent positions and hydrogen environments. For example, the thione proton typically appears as a singlet at δ ~13 ppm in DMSO-d₆ .
  • Elemental analysis to validate empirical formulas.

Q. What in vitro assays are used to evaluate antibacterial or antiproliferative activity?

  • Serial dilution method : Test compounds are serially diluted (e.g., 100–0.78 µg/mL) and incubated with bacterial strains (e.g., S. aureus, E. coli). Activity is compared to standards like nitrofurazone, with MIC values reported .
  • Sulforhodamine B (SRB) assay : Used for cytotoxicity screening against cancer cell lines (e.g., HT29, MCF7). Cells are treated with compounds at five concentrations, and IC₅₀ values are calculated via linear regression in GraphPad Prism .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Key structural features influencing activity include:

  • Substituent electronegativity : Electron-withdrawing groups (e.g., Cl, F) on the aryl ring enhance antibacterial activity by increasing electrophilicity at the thione sulfur .
  • Heteroaryl groups : Pyridinyl or quinolinyl substituents improve antiproliferative activity by enhancing π-π stacking with enzyme active sites (e.g., topoisomerase IIα) .
  • Mannich base derivatives : Introducing aminomethyl groups via Mannich reactions can modulate solubility and target interactions .

Q. What computational strategies support mechanistic studies of bioactivity?

  • Molecular docking : Compounds are docked into enzyme structures (e.g., glycogen synthase kinase-3β, topoisomerase IIα) using software like AutoDock Vina. Binding affinities (ΔG values) correlate with experimental IC₅₀ data .
  • QSAR modeling : Topological indices (e.g., Wiener index) and physicochemical parameters (logP, polar surface area) are used to predict antiproliferative activity. Multiple linear regression models (R² > 0.8) validate predictive power .

Q. How should researchers address synthetic challenges, such as unexpected cyclization products?

Unexpected products (e.g., 5-(4-nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione instead of esters) arise from competing cyclization pathways. Mitigation strategies include:

  • Temperature control : Lowering reaction temperatures to favor kinetic products.
  • In situ monitoring : Using TLC or HPLC to detect intermediates.
  • Byproduct characterization : NMR and MS to identify and quantify impurities .

Q. What methods optimize synthetic yield and scalability for preclinical studies?

  • Solvent selection : Ethanol or methanol for recrystallization improves yield (e.g., 65–80% for 1,3,4-oxadiazole-2(3H)-thiones) .
  • Catalyst screening : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency for hydrazide precursors at 120°C .
  • Scale-up protocols : Batch reactors with controlled stirring and reflux conditions ensure reproducibility .

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